{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE
Overview
Description
{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a dimethoxyphenyl group, and a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with pyrrolidine, followed by the introduction of a cyanamide group through nucleophilic substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions to minimize by-products and waste is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE shares similarities with other pyrrolidine derivatives and cyanamide-containing compounds.
- Examples include {1-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]pyrrolidin-2-ylidene}urea and {1-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]pyrrolidin-2-ylidene}thiourea.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]pyrrolidin-2-ylidene]cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-11-5-6-12(14(8-11)21-2)13(19)9-18-7-3-4-15(18)17-10-16/h5-6,8H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBEHYPVJAYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CN2CCCC2=NC#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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